molecular formula C11H14O2 B2560178 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone CAS No. 2375261-59-7

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone

Cat. No.: B2560178
CAS No.: 2375261-59-7
M. Wt: 178.231
InChI Key: LKSBHVUQOOLCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone is an organic compound with the molecular formula C11H14O2 It is a derivative of acetophenone, characterized by the presence of an ethyl group and a hydroxymethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at elevated temperatures . Another method includes the reaction of 2-ethyl-5-(hydroxymethyl)benzaldehyde with acetic anhydride in the presence of a catalyst to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of 2-ethyl-5-(carboxymethyl)phenyl ethanone.

    Reduction: Formation of 1-[2-ethyl-5-(hydroxymethyl)phenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can act as a precursor in various biochemical pathways, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating their activity and resulting in biological effects.

Comparison with Similar Compounds

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone can be compared with other similar compounds such as:

    2-Hydroxy-5-methylacetophenone: Similar structure but lacks the ethyl group.

    2-Ethyl-4-methylphenol: Similar structure but lacks the hydroxymethyl group.

    2-Ethyl-5-methylphenol: Similar structure but lacks both the hydroxymethyl and ethanone groups.

Uniqueness: The presence of both the ethyl and hydroxymethyl groups on the phenyl ring of this compound makes it unique compared to its analogs

Biological Activity

1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone, a compound within the class of ketones, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antioxidant, and enzyme inhibition effects, supported by various studies and data.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Bacillus subtilis0.015 mg/mL

The compound exhibits a significant ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, with MIC values indicating its potency compared to standard antibiotics like streptomycin .

Antioxidant Activity

In addition to its antibacterial properties, this compound has been evaluated for its antioxidant capacity. The compound demonstrated strong radical scavenging activity in assays measuring inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals:

Assay Type IC50 Value (µg/mL)
DPPH45
ABTS30

These results suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on certain enzymes relevant to metabolic disorders:

Enzyme Inhibition Percentage
α-Amylase75%
α-Glucosidase68%
Acetylcholinesterase (AChE)60%

These findings indicate that this compound may have implications in managing conditions such as diabetes and Alzheimer's disease through enzyme modulation .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on Swiss male albino mice demonstrated that administration of the compound resulted in a significant reduction in bacterial load in infected subjects without notable toxicity, suggesting a favorable safety profile .
  • Antioxidant Assessment : In vitro tests revealed that the compound's antioxidant activity was comparable to established antioxidants, indicating its potential for use in formulations aimed at combating oxidative stress .

Properties

IUPAC Name

1-[2-ethyl-5-(hydroxymethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-10-5-4-9(7-12)6-11(10)8(2)13/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSBHVUQOOLCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)CO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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